molecular formula C₂₈H₃₃F₂N₅O₅ B1663459 MCHr1 antagonist 1 CAS No. 391610-37-0

MCHr1 antagonist 1

货号: B1663459
CAS 编号: 391610-37-0
分子量: 557.6 g/mol
InChI 键: FFXFCSQUTLDLAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melanin-concentrating hormone receptor 1 antagonist 1 is a compound that targets the melanin-concentrating hormone receptor 1. This receptor is part of the G protein-coupled receptor family and is involved in regulating food intake, energy balance, and other physiological functions. The antagonist is primarily researched for its potential in treating obesity and related metabolic disorders by inhibiting the receptor’s activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of melanin-concentrating hormone receptor 1 antagonist 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance binding affinity and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of melanin-concentrating hormone receptor 1 antagonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline production and ensure consistency .

化学反应分析

Types of Reactions: Melanin-concentrating hormone receptor 1 antagonist 1 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

科学研究应用

Obesity Management

MCHr1 antagonists are primarily studied for their role in appetite suppression and weight management. The melanin-concentrating hormone (MCH) system is known to influence energy balance and metabolism. Studies have shown that MCHr1 antagonists can effectively reduce food intake and body weight in various animal models:

  • Diet-Induced Obesity (DIO) Models : Chronic administration of MCHr1 antagonists has demonstrated significant reductions in body weight gain induced by high-calorie diets. For instance, the antagonist SNAP-94847 resulted in a 21% weight loss in obese mice over a four-week infusion period .
  • Mechanisms of Action : Research indicates that MCHr1 antagonists decrease food intake primarily by blocking the effects of MCH, which normally promotes feeding behavior. Knockout studies have confirmed that mice lacking MCHR1 exhibit resistance to diet-induced obesity, suggesting a crucial role for this receptor in energy homeostasis .

Treatment of Anxiety and Depression

Emerging evidence suggests that MCHr1 antagonists may also have therapeutic potential for mood disorders:

  • Anxiolytic Effects : Several studies have reported that MCHr1 antagonists can exhibit anxiolytic properties. For example, SNAP-7941 showed effectiveness in reducing anxiety-like behaviors in rodent models . Another antagonist, SNAP-94847, displayed rapid onset of action comparable to traditional antidepressants in novelty-suppressed feeding tests .
  • Depression Treatment : The potential for MCHr1 antagonism to alleviate depressive symptoms has been highlighted in various studies, indicating that these compounds may modulate emotional responses through their action on the central nervous system .

Sleep Regulation

The role of MCH signaling in sleep-wake cycles has been a subject of investigation:

  • Effects on Sleep Patterns : Some studies indicate that MCHr1 antagonists can alter sleep architecture by reducing both deep sleep and REM sleep while increasing wakefulness . However, findings are mixed; other research suggests that certain antagonists do not significantly impact sleep duration or quality .
  • Potential for Sleep Disorders : Given the involvement of the MCH system in regulating sleep, further research into MCHr1 antagonists could lead to new treatments for sleep disorders.

Metabolic Disorders

MCHr1 antagonists are also being explored for their potential applications in treating metabolic conditions:

  • Improvement of Metabolic Parameters : In studies involving high-fat diet models, treatment with MCHr1 antagonists led to significant reductions in plasma glucose, leptin, insulin levels, and overall fat mass . These findings suggest that targeting the MCH system could provide therapeutic benefits for conditions like type 2 diabetes.
  • Liver Health : Research has indicated that MCHr1 antagonism can reduce liver triglyceride accumulation and improve markers of liver function in obese models .

Case Studies and Research Findings

StudyFindingsApplications
Ahnaou et al. (2008)Chronic administration of SNAP-94847 reduced food intake by 15%Obesity management
Ito et al. (2008)Antagonist treatment resulted in a 21% weight loss and improved metabolic parametersMetabolic disorders
David et al. (2007)SNAP-94847 showed rapid anxiolytic effects compared to traditional antidepressantsAnxiety and depression treatment
Gomori et al. (2007)Antagonist led to a 32% reduction in liver triglyceridesLiver health improvement

作用机制

Melanin-concentrating hormone receptor 1 antagonist 1 exerts its effects by binding to the melanin-concentrating hormone receptor 1, thereby blocking the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone, which in turn reduces appetite and promotes energy expenditure. The antagonist primarily targets the G protein-coupled receptor pathways, leading to decreased cyclic adenosine monophosphate accumulation and altered intracellular calcium levels .

相似化合物的比较

Uniqueness: Melanin-concentrating hormone receptor 1 antagonist 1 is unique due to its specific binding affinity and selectivity for melanin-concentrating hormone receptor 1. It has shown promising results in preclinical studies with minimal side effects, making it a potential candidate for further development as a therapeutic agent .

生物活性

Melanin-concentrating hormone receptor 1 (MCHr1) antagonists, particularly MCHr1 antagonist 1, have garnered significant attention due to their potential therapeutic applications in various physiological and pathological conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on behavior and physiology, and implications for drug development.

Overview of MCHr1 and Its Role

MCHr1 is a G protein-coupled receptor primarily activated by the neuropeptide melanin-concentrating hormone (MCH). It plays a crucial role in regulating feeding behavior, energy homeostasis, and various neuronal functions, including mood and sleep regulation. Activation of MCHr1 typically inhibits neuronal excitability through Gαi and Gαo protein subunits, leading to decreased cyclic adenosine monophosphate (cAMP) levels . Conversely, MCHr1 antagonists block this pathway, potentially offering therapeutic benefits for conditions such as obesity, anxiety disorders, and sleep disturbances.

MCHr1 antagonists, including this compound, function by binding to the receptor and preventing MCH from activating it. This blockade can lead to several physiological effects:

  • Weight Management : Studies have shown that MCHr1 antagonism leads to reduced food intake and weight loss in diet-induced obese models .
  • Anxiolytic Effects : Administration of selective MCHr1 antagonists has demonstrated antianxiety effects in rodent models .
  • Sleep Regulation : The role of MCHr1 in sleep architecture has been investigated, with some studies indicating that antagonism can decrease total sleep time and increase latency to sleep onset .

Binding Affinity and Efficacy

Recent studies have characterized the binding affinity of various MCHr1 antagonists. For instance, a compound derived from 3-(aminomethyl)quinoline showed a high binding affinity for MCHr1 with an IC50 of 0.54 nM, demonstrating potent antagonistic activity . Additionally, oral administration of this compound significantly suppressed nocturnal food intake without affecting food intake in MCHR1-deficient mice.

Compound NameBinding Affinity (IC50)EfficacyNotes
SNAP-948472.8 nMHighSelective antagonist
5v0.54 nMPotentNegligible affinity for 5-HT2c
Compound 7Not specifiedEffectiveDose-dependent weight loss in mice

Case Studies

Several case studies highlight the biological activity of MCHr1 antagonists:

  • Weight Loss in Rodents : In a study involving diet-induced obese mice treated with a potent MCHr1 antagonist (Compound 7), significant weight loss was observed compared to control groups .
  • Cardiovascular Safety : Evaluation of cardiovascular safety in an anesthetized dog model revealed adverse hemodynamic effects at therapeutic concentrations, emphasizing the need for careful assessment during drug development .

属性

IUPAC Name

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFCSQUTLDLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MCHr1 antagonist 1
Reactant of Route 2
MCHr1 antagonist 1
Reactant of Route 3
MCHr1 antagonist 1
Reactant of Route 4
Reactant of Route 4
MCHr1 antagonist 1
Reactant of Route 5
MCHr1 antagonist 1
Reactant of Route 6
Reactant of Route 6
MCHr1 antagonist 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。